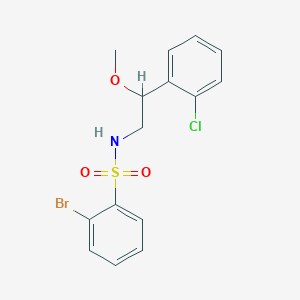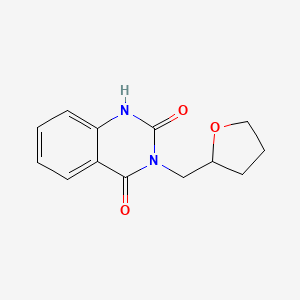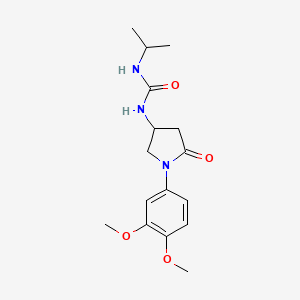
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a pyrrolidinone ring, urea group, and methoxyphenyl groups. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the pyrrolidinone ring, urea group, and methoxyphenyl groups could potentially allow for a variety of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would depend on its exact structure. These properties could be determined experimentally or predicted using computational chemistry methods .Scientific Research Applications
Chemical Synthesis and Reactivity
- Research on the synthesis and characterization of various complexes and compounds reveals insights into potential methodologies that could be applied to or derived from the synthesis of "1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea." For instance, studies on the synthesis of dimethoxypyrimidines and uracils with novel C-5 substituents highlight approaches in functionalizing pyrimidine rings, which could be analogous to modifications of related heterocyclic compounds (Kundu & Chaudhuri, 1991).
Biological Applications and Mechanisms
- Studies on bacterial metabolism of aromatic compounds, such as the oxidation of the aromatic ring in para- and meta-xylene by Pseudomonas putida, provide a foundation for understanding the biodegradation or bioactivation of complex organic molecules. This knowledge could be extended to anticipate the environmental fate or biological interactions of "1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea" and similar compounds (Gibson, Mahadevan, & Davey, 1974).
Material Science and Engineering
- Research on the conductive and magnetic properties of polymers based on 3,4-dimethoxy- and 3,4-ethylenedioxy-capped polypyrrole and polythiophene suggests applications in electronics and materials science. These studies could provide insights into the electrical properties of polymers and materials derived from or incorporating "1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea" (Zotti, Zecchin, Schiavon, & Groenendaal, 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-10(2)17-16(21)18-11-7-15(20)19(9-11)12-5-6-13(22-3)14(8-12)23-4/h5-6,8,10-11H,7,9H2,1-4H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZWFMXGHSQPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

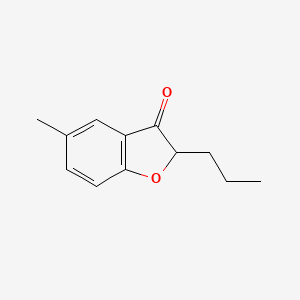

![N'-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2947125.png)
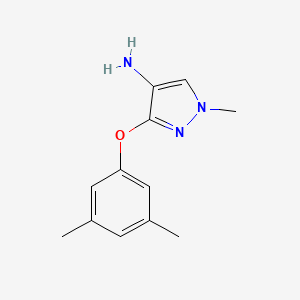
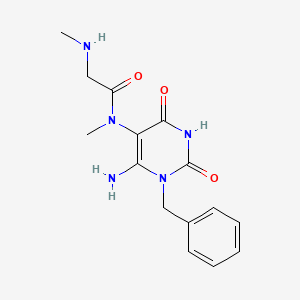
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorobenzenesulfonamido)benzamide](/img/structure/B2947128.png)
![2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2947129.png)
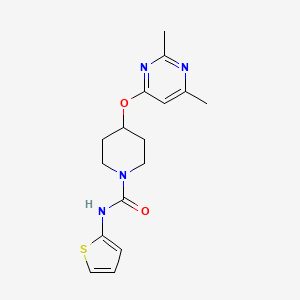
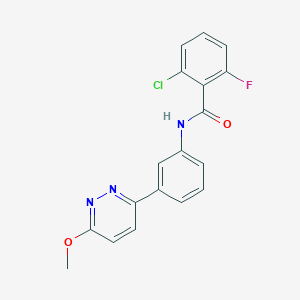
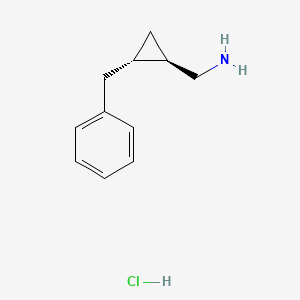
![ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2947139.png)
